molecular formula C8H6F2O2 B6302034 3,4-Difluoro-6-methyl-phenyl formate CAS No. 2301849-71-6

3,4-Difluoro-6-methyl-phenyl formate

Cat. No.: B6302034
CAS No.: 2301849-71-6
M. Wt: 172.13 g/mol
InChI Key: DVKOBBUKYIAYSJ-UHFFFAOYSA-N
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Description

Its molecular formula is C8H6F2O2, and it has a molecular weight of 172.13 g/mol . The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further esterified with formic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-6-methyl-phenyl formate typically involves the esterification of 3,4-difluoro-6-methylphenol with formic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the phenol to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-6-methyl-phenyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

3,4-Difluoro-6-methyl-phenyl formate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-6-methyl-phenyl formate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release formic acid and the corresponding phenol, which can then interact with biological targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and stability by forming strong hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-phenyl formate: Lacks the methyl group, which can affect its reactivity and binding properties.

    6-Methyl-phenyl formate: Lacks the fluorine atoms, which can influence its chemical stability and biological activity.

    3,4-Difluoro-6-methyl-benzaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity and applications.

Uniqueness

3,4-Difluoro-6-methyl-phenyl formate is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl) formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5-2-6(9)7(10)3-8(5)12-4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKOBBUKYIAYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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